N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide
Description
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide finds applications in multiple scientific research fields:
Chemistry: : Used as a reagent in organic synthesis to develop novel compounds with potential therapeutic properties.
Biology: : Studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.
Medicine: : Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and materials science for designing advanced materials with specific properties.
Properties
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHJLLNWWRENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves multiple steps. Initially, 4,6-dimethyl-3-(methylsulfonyl)-2-pyridine is prepared using specific reagents and conditions. Then, this intermediate is reacted with 2,6-difluoro-N'-methylbenzenecarbohydrazide through nucleophilic substitution and other organic transformations to obtain the final product. Detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often on a larger scale. Continuous flow reactors, automated synthesis, and process optimization play crucial roles in ensuring high efficiency and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product's consistency and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form different oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: : Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions can replace specific groups within the molecule, producing a range of derivatives with altered properties.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are critical factors influencing the outcome.
Major Products Formed from these Reactions
The major products formed from these reactions depend on the specific conditions and reagents used Oxidation may yield sulfone or sulfoxide derivatives, while reduction can produce hydrazide or amine derivatives
Mechanism of Action
Mechanism by Which the Compound Exerts its Effects
The mechanism of action of N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide involves interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways Involved
Key molecular targets include enzymes involved in metabolic pathways, such as kinases and proteases, as well as receptors like G-protein coupled receptors (GPCRs). By binding to these targets, the compound can influence signaling pathways, gene expression, and cellular responses, ultimately leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide is unique due to its distinct chemical structure and functional groups. Similar compounds include:
N'-[4,6-dimethyl-3-(methylthio)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide: : Similar structure but with a methylthio group instead of a methylsulfonyl group.
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-ethylbenzenecarbohydrazide: : Similar structure but with an ethyl group instead of a methyl group.
These variations highlight the compound's uniqueness and the potential for structural modifications to enhance or alter its properties and applications.
Feel free to explore any sections further or let me know if there's anything specific you'd like to dive into!
Biological Activity
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide, a compound with the molecular formula C16H17F2N3O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring and difluorobenzene moiety. Its molecular weight is approximately 369.39 g/mol, and it possesses various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F2N3O3S |
| Molecular Weight | 369.39 g/mol |
| CAS Number | 341967-39-3 |
| Purity | >90% |
Research indicates that compounds similar to this compound may act through several mechanisms:
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This action can modulate inflammatory responses and may have implications for treating chronic inflammatory diseases .
- Cytokine Modulation : It has been observed that related compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-17, which are critical in various inflammatory pathways .
Pharmacological Studies
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Effects : In animal models, compounds structurally related to this compound demonstrated significant anti-inflammatory activity by inhibiting the release of inflammatory mediators from immune cells .
- Antitumor Activity : Preliminary investigations suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells without affecting normal keratinocytes .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study involving mice demonstrated that administration of a related compound led to reduced airway hyperreactivity and eosinophilia in models of asthma. This suggests potential therapeutic applications in respiratory diseases .
- Case Study 2 : In vitro studies indicated that the compound could induce apoptosis in cancer cells through modulation of cell cycle-related proteins such as CDK2 and cyclin D1. This finding supports further exploration into its use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
